molecular formula C12H15F3N2 B3043444 1-(4-(Trifluoromethyl)phenyl)homopiperazine CAS No. 868063-79-0

1-(4-(Trifluoromethyl)phenyl)homopiperazine

Cat. No.: B3043444
CAS No.: 868063-79-0
M. Wt: 244.26 g/mol
InChI Key: RYZWNBSEICLLER-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)homopiperazine is a seven-membered diazepane (homopiperazine) derivative substituted with a 4-(trifluoromethyl)phenyl group at the 1-position. Unlike its six-membered piperazine counterparts, the homopiperazine scaffold introduces enhanced conformational flexibility and altered electronic properties, which influence its pharmacological profile and binding interactions with biological targets .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-2-4-11(5-3-10)17-8-1-6-16-7-9-17/h2-5,16H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZWNBSEICLLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)homopiperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with homopiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)homopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)homopiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)homopiperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The homopiperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Position Biological Target IC₅₀ / Activity Selectivity (vs. SERT) Reference
1-(4-(Trifluoromethyl)phenyl)piperazine Piperazine 4-CF₃ DAT 8.2 nM 93-fold
1-(4-(Trifluoromethyl)phenyl)homopiperazine Homopiperazine 4-CF₃ DAT (predicted) N/A N/A
H1152 Homopiperazine Sulfonyl-isoquinoline Rho kinase 0.1 µM N/A
1-(3-Trifluoromethylphenyl)piperazine Piperazine 3-CF₃ 5-HT receptors Moderate affinity Low
MK41 Piperazine 2-CF₃ CNS targets (unspecified) Synthesized (82% yield) N/A

Research Findings

  • DAT Binding and Selectivity : Homopiperazine derivatives like 4-(3-phenylpropyl)homopiperazine show high DAT affinity (IC₅₀ = 8.0 nM) and >90-fold selectivity over SERT, outperforming rigid bicyclic analogs .
  • Enzyme Inhibition : Homopiperazine-based inhibitors (e.g., H1152) are critical tools in studying Rho/ROCK signaling pathways, with sub-micromolar potency .
  • Synthetic Feasibility : Piperazine derivatives with trifluoromethyl groups are synthesized efficiently via coupling reactions (e.g., HOBt/TBTU), yielding >60% in most cases .

Biological Activity

Overview

1-(4-(Trifluoromethyl)phenyl)homopiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14F3N
  • CAS Number : 868063-79-0
  • Molecular Weight : 239.24 g/mol

The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with various targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the homopiperazine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination techniques.

This compound exhibits diverse biological activities primarily through its interaction with various receptors and enzymes. The trifluoromethyl group plays a crucial role in modulating these interactions, enhancing the compound's efficacy in biological systems.

Anticancer Activity

Research has shown that derivatives of piperazine compounds often display cytotoxic effects against cancer cells. For instance, studies indicated that related compounds could significantly reduce the viability of human liver hepatocellular carcinoma (HepG2) cells at low micromolar concentrations (MIC < 3.80 μM) .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 6eHepG2<3.80Inhibition of cell proliferation
Compound 6gMCF725Induction of apoptosis

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Enhanced lipophilicity has been correlated with improved activity against these bacteria, indicating its potential as an anti-tuberculosis agent .

Case Study 1: Anticancer Efficacy

In a study involving several piperazine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF7), achieving a reduction in cell viability by approximately 60% at a concentration of 20 µM . This highlights the potential of homopiperazine derivatives in cancer therapeutics.

Case Study 2: Antimycobacterial Activity

A series of experiments tested the efficacy of piperazine derivatives against Mycobacterium strains, revealing that certain modifications to the phenyl ring structure significantly enhanced their activity. The presence of a trifluoromethyl group was particularly beneficial in increasing potency .

Q & A

Q. Optimization Strategies :

  • Vary catalyst loading (5–15%) and temperature (80–120°C) to maximize yield.
  • Monitor reaction progress via TLC or GC-MS to identify side products .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:
Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at 4-position). Aromatic protons typically appear at δ 7.2–7.6 ppm, while piperazine protons resonate at δ 2.4–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 is recommended for visualizing thermal ellipsoids and bond angles .

Q. Example Data :

TechniqueParameters/ResultsReference
¹H NMR (CDCl₃)δ 7.55 (d, J=8.5 Hz, 2H, ArH), 3.25 (m, 4H, piperazine)
X-raySpace group P2₁/c, R-factor <5%

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may arise from variations in assay conditions, purity, or structural analogs. Methodological approaches include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
  • Comparative assays : Test against structurally related compounds (e.g., 1-(4-fluorophenyl)piperazine) to isolate the trifluoromethyl group’s contribution .
  • Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities influencing results .

Advanced: What strategies improve yield and purity during large-scale synthesis?

Answer:

  • Catalyst screening : Replace cuprous oxide with Pd/C (1–5 mol%) for higher selectivity in coupling reactions .
  • Solvent optimization : Switch from DMF to toluene for easier separation of byproducts.
  • Crystallization : Use ethanol/water mixtures to recrystallize the final product, improving purity to >99% .

Q. Scalability Table :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield65%72%
Purity (HPLC)95%98%

Basic: What are the known biological targets or mechanisms of action for this compound?

Answer:
Piperazine derivatives often target:

  • Serotonergic receptors : 5-HT₁A/2A antagonism, linked to psychoactive effects .
  • Antimicrobial activity : Disruption of bacterial cell membranes (Gram-positive strains) via lipophilic interactions .
  • Kinase inhibition : Potential inhibition of tyrosine kinases (e.g., EGFR) due to electron-withdrawing trifluoromethyl groups .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenyl ring. Compare logP and IC₅₀ values .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict binding affinities .
  • Pharmacophore mapping : Identify critical moieties (e.g., piperazine ring, trifluoromethyl group) using MOE or Schrödinger Suite .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

  • Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Stability : Stable for ≥5 years if stored anhydrous. Monitor via annual HPLC analysis .

Advanced: How to address contradictions in reported pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:

  • Solubility enhancement : Use co-solvents (DMSO:PBS 1:9) or liposomal encapsulation for in vivo studies .
  • Bioavailability assays : Conduct parallel artificial membrane permeability assays (PAMPA) and compare with Caco-2 cell models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Trifluoromethyl)phenyl)homopiperazine
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